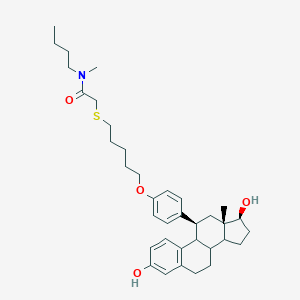![molecular formula C18H20ClN3O B238153 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. This compound has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical models.
Wirkmechanismus
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide works by inhibiting the activity of the Aurora A kinase, a protein that is involved in cell division and is frequently overexpressed in cancer cells. By inhibiting Aurora A, this compound disrupts the normal cell division process and triggers cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to inhibit tumor growth in preclinical models of breast, ovarian, and colorectal cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is that it has shown promising results in preclinical models of cancer, indicating that it may be an effective therapy for certain types of cancer. However, one limitation is that further research is needed to determine the optimal dosage and treatment schedule for this compound, as well as its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. One area of focus could be on developing new formulations of the compound that can improve its efficacy and reduce its potential side effects. Another area of research could be on identifying biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further preclinical and clinical studies will be needed to determine the safety and efficacy of this compound as a cancer therapy.
Synthesemethoden
The synthesis of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 4-(4-methylpiperazin-1-yl)aniline to form the intermediate N-(4-(4-methylpiperazin-1-yl)phenyl)-2-chlorobenzamide. This intermediate is then reacted with 2-amino-5-chloropyridine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors such as breast, ovarian, and colorectal cancer. Preclinical studies have shown that this compound can inhibit the growth of cancer cells and induce cell death, making it a promising candidate for further development as a cancer therapy.
Eigenschaften
Molekularformel |
C18H20ClN3O |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
RFJRAGYBQFSROD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)


![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)